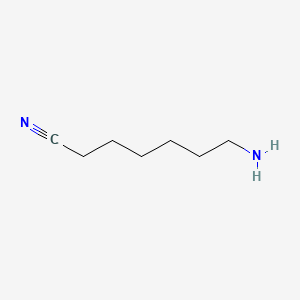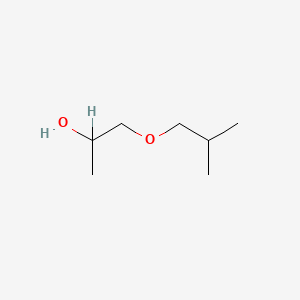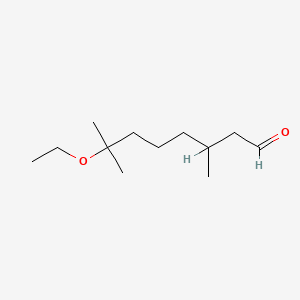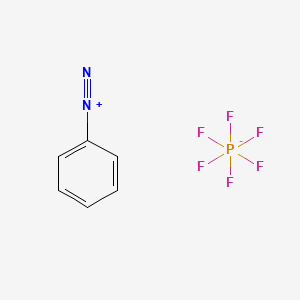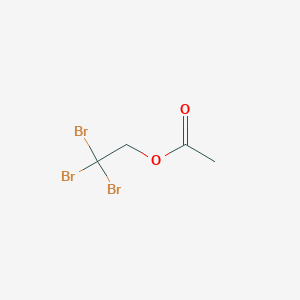
Ofornine
Übersicht
Beschreibung
Ofornin ist eine chemische Verbindung, die hauptsächlich als Antihypertensivum eingesetzt wird. Ihre Summenformel lautet C₁₇H₁₉N₃O, und sie ist bekannt für ihre vasodilatierenden und sympatholytischen Aktivitäten . Diese Verbindung wurde auf ihr Potenzial zur Blutdrucksenkung bei Hypertonie untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ofornin umfasst in der Regel die folgenden Schritte:
Bildung des Piperidinrings: Der erste Schritt beinhaltet die Bildung eines Piperidinrings, einem sechsgliedrigen Ring, der ein Stickstoffatom enthält.
Substitutionsreaktion: Der Piperidinring unterliegt einer Substitutionsreaktion mit 2-(4-Pyridinylamino)benzoylchlorid, um das Endprodukt zu bilden.
Die Reaktionsbedingungen umfassen oft:
Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Toluol.
Katalysator: Katalysatoren wie Triethylamin werden verwendet, um die Reaktion zu erleichtern.
Temperatur: Die Reaktion wird typischerweise bei Raumtemperatur bis mäßiger Hitze durchgeführt.
Industrielle Produktionsmethoden
In einer industriellen Umgebung wird die Produktion von Ofornin unter Verwendung von kontinuierlichen Strömungsreaktoren im großen Maßstab erweitert, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet:
Reaktoren im Großmaßstab: Verwendung von Reaktoren im Großmaßstab, um große Mengen an Reaktanten zu verarbeiten.
Automatisierung: Automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen.
Reinigung: Fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie, um hochreines Ofornin zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ofornin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Ofornin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel wie Chlor oder Brom werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel:
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Formen mit weniger Sauerstoffatomen.
Substitution: Halogenierte Derivate mit substituierten Halogenatomen.
Wissenschaftliche Forschungsanwendungen
Ofornin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Reaktionsmechanismen und Kinetik zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Industrie: Eingesetzt in der Synthese anderer pharmazeutischer Verbindungen und als Zwischenprodukt in der chemischen Produktion.
Wirkmechanismus
Der Mechanismus, durch den Ofornin seine blutdrucksenkenden Wirkungen ausübt, beinhaltet:
Vasodilatation: Ofornin bewirkt die Entspannung der Blutgefäße, was zu einem Blutdruckabfall führt.
Sympatholytische Aktivität: Es hemmt das sympathische Nervensystem und reduziert die Freisetzung von Noradrenalin und anderen Stresshormonen.
Dopaminerger Mechanismus: Es gibt Hinweise darauf, dass Ofornin auch mit dopaminergen Signalwegen interagieren kann, was zu seiner Gesamtwirkung beiträgt.
Wissenschaftliche Forschungsanwendungen
Ofornine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the development of antihypertensive drugs due to its vasodilating properties.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ofornine typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Substitution Reaction: The piperidine ring undergoes a substitution reaction with 2-(4-pyridinylamino)benzoyl chloride to form the final product.
The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine are used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Automation: Automated systems to control reaction conditions precisely.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ofornine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Halogenated derivatives with substituted halogen atoms.
Wirkmechanismus
The mechanism by which Ofornine exerts its antihypertensive effects involves:
Vasodilation: this compound causes the relaxation of blood vessels, leading to a decrease in blood pressure.
Sympatholytic Activity: It inhibits the sympathetic nervous system, reducing the release of norepinephrine and other stress hormones.
Dopaminergic Mechanism: There is evidence suggesting that this compound may also interact with dopaminergic pathways, contributing to its overall effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifedipin: Ein weiteres Antihypertensivum mit ähnlichen vasodilatierenden Eigenschaften.
Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.
Lisinopril: Ein Angiotensin-Converting-Enzym (ACE)-Hemmer, der bei Hypertonie und Herzinsuffizienz eingesetzt wird.
Einzigartigkeit von Ofornin
Ofornin ist einzigartig aufgrund seiner kombinierten vasodilatierenden und sympatholytischen Aktivitäten, die einen dualen Mechanismus zur Senkung des Blutdrucks bieten. Darüber hinaus unterscheidet es sich von anderen Antihypertensiva durch seine potenzielle Interaktion mit dopaminergen Signalwegen .
Eigenschaften
IUPAC Name |
piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODINPJYNHPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236626 | |
| Record name | Ofornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87784-12-1 | |
| Record name | 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87784-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofornine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087784121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ofornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1LBP1F3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



